molecular formula C11H17ClO2S B2980179 (Adamantan-2-yl)methanesulfonyl chloride CAS No. 1565427-96-4

(Adamantan-2-yl)methanesulfonyl chloride

Cat. No. B2980179
CAS RN: 1565427-96-4
M. Wt: 248.77
InChI Key: OMIYZADVVBWUAT-UHFFFAOYSA-N
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Description

“(Adamantan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C11H17ClO2S . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of adamantane derivatives, such as “(Adamantan-2-yl)methanesulfonyl chloride”, involves various methods. These include the development of novel methods for their preparation and polymerization reactions . The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .


Molecular Structure Analysis

The molecular structure of adamantane derivatives has been investigated using quantum-chemical calculations . The adamantane moiety is a tricyclic molecule that appears as a building block in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are diverse. They include double-bonded adamantane derivatives, which have high reactivity and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives have been studied extensively. For instance, adamantane has appeared as a building block in organic synthesis alongside other common aliphatic compounds .

Scientific Research Applications

Synthesis and Chemical Studies

  • RNA-Cleaving DNA Enzyme Synthesis : The solvolytic reaction of methanesulfonyl chloride, related to (adamantan-2-yl)methanesulfonyl chloride, has been studied, revealing insights into the kinetics and mechanisms of these reactions, which are critical in the synthesis of RNA-cleaving DNA enzymes (Choi et al., 2000).

Materials Science Applications

  • Gas Transport Properties : Research on adamantane-based polysulfones, which incorporate structures related to (adamantan-2-yl)methanesulfonyl chloride, has shown their effectiveness in gas transport, indicating potential applications in filtration and membrane technologies (Pixton & Paul, 1995).

Chemical Reaction Mechanisms

  • Hydrolysis of Secondary Alkyl Sulfonates : Studies on the hydrolysis of various secondary methanesulphonates, including those with adamantane structures, provide insights into SN2 reactions with high carbocation character, which are essential for understanding various chemical synthesis processes (Bentley & Bowen, 1978).

  • Molecular Structure Analysis : Investigations into the molecular structure of methane sulfonyl chloride, closely related to (adamantan-2-yl)methanesulfonyl chloride, help in understanding its chemical behavior and potential applications in various synthetic processes (Hargittai & Hargittai, 1973).

Electrochemical Applications

  • Ionic Liquid Studies : The combination of methanesulfonyl chloride with AlCl3 forms an ionic liquid, which has been studied for its electrochemical properties, particularly in the reversible intercalation of sodium into vanadium pentoxide films, indicating potential applications in battery technology (Su, Winnick, & Kohl, 2001).

Biochemical Research

  • Enzymatic Reactions and Conversion Studies : Methionine sulfoximine's enzymatic reactions, including its conversion to various compounds, provide insights into biochemical pathways and potential therapeutic applications (Cooper, Stephani, & Meister, 1976).

Radical Chemistry

  • One-Electron Reduction Studies : The study of the one-electron reduction of methanesulfonyl chloride offers insights into the behavior of intermediates in radical chemistry, which is essential for understanding various organic reactions (Tamba et al., 2007).

Safety and Hazards

Methanesulfonyl chloride, a related compound, is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

The future directions in the field of adamantane chemistry involve those with double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Furthermore, adamantane is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Mechanism of Action

    Target of Action

    Adamantane derivatives have been found to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

    Mode of Action

    The high reactivity of adamantane derivatives allows them to undergo various chemical and catalytic transformations . .

    Biochemical Pathways

    Adamantane derivatives are involved in various synthesis and polymerization reactions

    Result of Action

    The result of the action of adamantane derivatives can lead to the creation of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

2-adamantylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYZADVVBWUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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